Fosravuconazole is under investigation in clinical trial NCT03378661 (BENDITA BEnznidazole New Doses Improved Treatment and Associations).
Fosravuconazole
CAS No.: 351227-64-0
Cat. No.: VC0528395
Molecular Formula: C23H20F2N5O5PS
Molecular Weight: 547.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 351227-64-0 |
---|---|
Molecular Formula | C23H20F2N5O5PS |
Molecular Weight | 547.5 g/mol |
IUPAC Name | [(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate |
Standard InChI | InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 |
Standard InChI Key | SYTNEMZCCLUTNX-NPMXOYFQSA-N |
Isomeric SMILES | C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O |
SMILES | CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O |
Canonical SMILES | CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O |
Appearance | Solid powder |
Introduction
Fosravuconazole is a triazole antifungal agent developed by Eisai Ltd, Japan, primarily for the treatment of onychomycosis, a fungal infection of the nail. It is a prodrug that is rapidly converted into ravuconazole, a potent antifungal compound with broad activity against various fungi, including dermatophytes and pathogenic fungi such as Trichophyton, Candida, Aspergillus, and Cryptococcus .
Onychomycosis Treatment
Fosravuconazole is approved in Japan for treating onychomycosis. A multicenter, double-blind, randomized study demonstrated its efficacy and safety compared to a placebo. Patients received fosravuconazole (equivalent to 100 mg ravuconazole) once daily for 12 weeks. The complete cure rate at week 48 was significantly higher with fosravuconazole (59.4%) than with the placebo (5.8%) .
Complete Cure Rate | Fosravuconazole | Placebo | P-value |
---|---|---|---|
Full Analysis Set (FAS) | 59.4% (60/101) | 5.8% (3/52) | <0.001 |
Per-Protocol Set (PPS) | 66.3% (59/89) | 6.0% (3/50) | <0.001 |
Eumycetoma Treatment
Fosravuconazole has also shown promise in treating eumycetoma, a serious fungal infection. A Phase II clinical trial indicated that it is safe, effective, and patient-friendly, offering advantages over current treatments like itraconazole, such as weekly dosing and minimal drug interactions .
Safety and Tolerability
In clinical trials for onychomycosis, fosravuconazole was generally well-tolerated. Adverse drug reactions (ADRs) occurred in 23.8% of patients receiving fosravuconazole, compared to 3.8% in the placebo group. These ADRs were mild to moderate and none were serious . For eumycetoma, fosravuconazole demonstrated a favorable safety profile with minimal side effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume